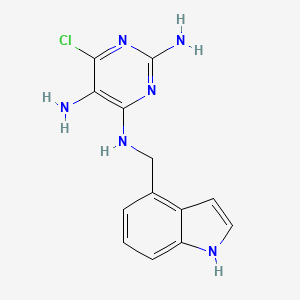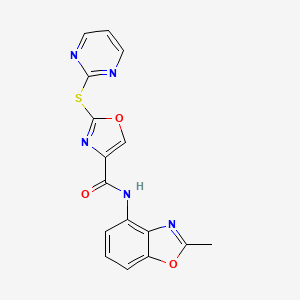
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine, commonly known as CEP-701, is a small molecule inhibitor of receptor tyrosine kinases. It was first synthesized in 1999 by Pfizer Inc. and has since been studied extensively for its potential in cancer treatment.
Mecanismo De Acción
CEP-701 works by inhibiting the activity of several receptor tyrosine kinases, including FLT3, KIT, and TRK. These kinases are involved in the growth and survival of cancer cells. By inhibiting their activity, CEP-701 can slow down or stop the growth of cancer cells.
Biochemical and physiological effects:
CEP-701 has been shown to have several biochemical and physiological effects. In preclinical studies, it has been shown to inhibit the proliferation and survival of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, CEP-701 has been shown to inhibit the formation of new blood vessels, which is important for the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of CEP-701 is its specificity for receptor tyrosine kinases. This allows for targeted inhibition of specific pathways involved in cancer growth and survival. However, one limitation of CEP-701 is its potential toxicity. In preclinical studies, it has been shown to cause toxicity to the nervous system and gastrointestinal tract at high doses.
Direcciones Futuras
There are several future directions for research on CEP-701. One direction is the development of more potent and selective inhibitors of receptor tyrosine kinases. Another direction is the investigation of combination therapies with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, further studies are needed to determine the optimal dosing and scheduling of CEP-701 for maximum efficacy and minimal toxicity.
Métodos De Síntesis
The synthesis of CEP-701 involves a series of chemical reactions starting from commercially available starting materials. The final product is obtained through a multi-step process that includes the use of various reagents and solvents. The detailed synthesis method is beyond the scope of this paper but can be found in the original research publication.
Aplicaciones Científicas De Investigación
CEP-701 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several receptor tyrosine kinases that are involved in the growth and survival of cancer cells. In preclinical studies, CEP-701 has demonstrated efficacy against a variety of cancers, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN6/c14-11-10(15)12(20-13(16)19-11)18-6-7-2-1-3-9-8(7)4-5-17-9/h1-5,17H,6,15H2,(H3,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAHAUQKFVEVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CNC2=C1)CNC3=C(C(=NC(=N3)N)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-N-(1H-indol-4-ylmethyl)pyrimidine-2,4,5-triamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methyl-7-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7433647.png)
![2-(2H-indazol-3-yl)-N-[2-methoxy-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B7433648.png)
![benzyl N-[3-[(3-chloro-4-cyanophenyl)carbamoyl]cyclobutyl]carbamate](/img/structure/B7433650.png)

![benzyl 3-[1-(2H-tetrazol-5-yl)butylcarbamoyl]azetidine-1-carboxylate](/img/structure/B7433659.png)
![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(4-fluoro-3-methoxyphenyl)methanone](/img/structure/B7433669.png)
![N-[2,2-dimethyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)propyl]-3-(1-phenylpyrazol-4-yl)propanamide](/img/structure/B7433676.png)
![N-[(2-chloro-5-fluoropyridin-3-yl)methyl]-3-[(3,5-dimethylpyrazol-1-yl)methyl]benzamide](/img/structure/B7433684.png)

![methyl 4-[1-(4-phenyl-1,3-thiazol-2-yl)ethylamino]-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7433708.png)
![[4-[[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]methyl]phenyl]-morpholin-4-ylmethanone](/img/structure/B7433711.png)
![6-chloro-4-N-[2-(4,4-difluorocyclohexyl)ethyl]pyrimidine-2,4-diamine](/img/structure/B7433713.png)

![tert-butyl N-[2-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B7433723.png)